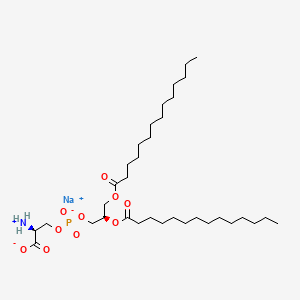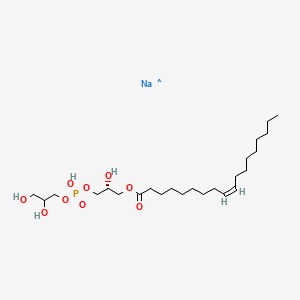
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPT0B014 est un dérivé novateur de l'aroylquinoléine, connu pour ses puissantes propriétés anticancéreuses. Il a montré une efficacité significative dans l'inhibition de la croissance des cellules de cancer pulmonaire non à petites cellules à la fois in vitro et in vivo . Ce composé est particulièrement remarquable pour sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose, ce qui en fait un candidat prometteur pour la recherche et le traitement du cancer .
Applications De Recherche Scientifique
MPT0B014 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It has shown significant potential in inhibiting the growth of non-small cell lung cancer cells and overcoming drug resistance.
Cell Cycle Studies: The compound is used to study the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Drug Development: MPT0B014 is being explored as a potential anti-cancer agent in combination with other drugs like erlotinib.
Mécanisme D'action
Action Environment
Keep in mind that these insights are speculative based on the compound’s structure. Further experimental studies are needed to validate these hypotheses. If you have access to additional data, we can refine our understanding. 😊
References:
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : MPT0B014 est synthétisé par une série de réactions chimiques impliquant le couplage du 6-quinoléinyl avec le 3,4,5-triméthoxybenzoyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus de couplage .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour MPT0B014 ne soient pas largement documentées, la synthèse suit généralement des protocoles de synthèse organique standard impliquant plusieurs étapes de purification et de caractérisation pour assurer une pureté et un rendement élevés .
Types de réactions :
Inhibition de la polymérisation : MPT0B014 agit comme un inhibiteur de la polymérisation de la tubuline, perturbant la formation des microtubules qui sont essentiels à la division cellulaire.
Induction de l'apoptose : Le composé induit l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres voies apoptotiques.
Réactifs et conditions courants :
Principaux produits :
- Le principal produit des réactions impliquant MPT0B014 est l'inhibition de la croissance des cellules cancéreuses et l'induction de l'apoptose .
4. Applications de la recherche scientifique
MPT0B014 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Recherche sur le cancer : Il a montré un potentiel significatif dans l'inhibition de la croissance des cellules de cancer pulmonaire non à petites cellules et la survenue de la résistance aux médicaments.
Études du cycle cellulaire : Le composé est utilisé pour étudier les mécanismes de l'arrêt du cycle cellulaire et de l'apoptose dans les cellules cancéreuses.
Développement de médicaments : MPT0B014 est exploré comme agent anticancéreux potentiel en combinaison avec d'autres médicaments comme l'erlotinib.
5. Mécanisme d'action
MPT0B014 exerce ses effets principalement en inhibant la polymérisation de la tubuline, qui est cruciale pour la formation des microtubules pendant la division cellulaire . Cette inhibition entraîne un arrêt du cycle cellulaire à la phase G2/M et induit l'apoptose par l'activation des caspases et la régulation négative des protéines anti-apoptotiques comme Mcl-1 . Le composé montre également peu de sensibilité à la P-glycoprotéine, ce qui le rend efficace contre les cellules cancéreuses résistantes aux médicaments .
Composés similaires :
Paclitaxel : Un autre inhibiteur de la polymérisation de la tubuline utilisé dans le traitement du cancer.
Vincristine : Un médicament de chimiothérapie qui cible également les microtubules.
Comparaison :
Comparaison Avec Des Composés Similaires
Paclitaxel: Another tubulin polymerization inhibitor used in cancer treatment.
Vincristine: A chemotherapy medication that also targets microtubules.
Comparison:
Propriétés
IUPAC Name |
quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXITQZCMSYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215208-59-5 |
Source


|
| Record name | 1215208-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
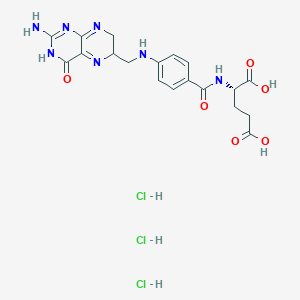

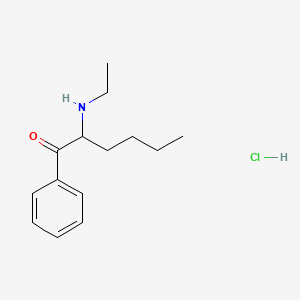
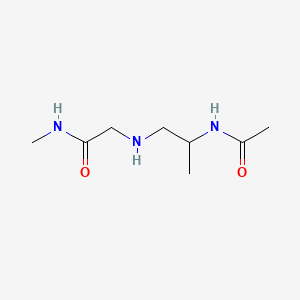
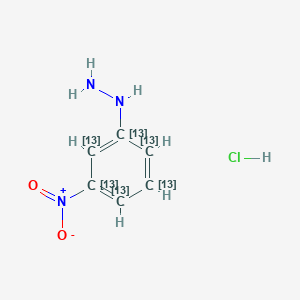
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)


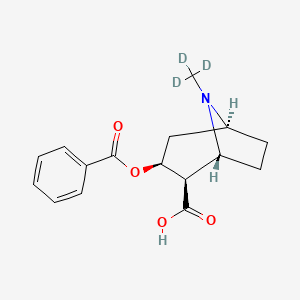
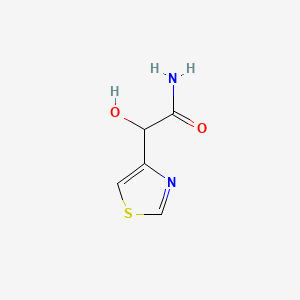
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
